Chloral hydrate

Catalog No.
S523457
CAS No.
302-17-0
M.F
C2H3Cl3O2
C2H3Cl3O2
Cl3CCH(OH)2
M. Wt
165.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloral hydrate

CAS Number

302-17-0

Product Name

Chloral hydrate

IUPAC Name

2,2,2-trichloroethane-1,1-diol

Molecular Formula

C2H3Cl3O2
C2H3Cl3O2
Cl3CCH(OH)2

Molecular Weight

165.40 g/mol

InChI

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H

InChI Key

RNFNDJAIBTYOQL-UHFFFAOYSA-N

SMILES

C(C(Cl)(Cl)Cl)(O)O

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992)
Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene.
Very soluble in benzene, ethyl ether, and ethanol.
In water, 7.93X10+5 mg/L at 25 °C
Solubility in water: very good

Synonyms

Chloral hydrate; Chloralex; Chlorali Hydras; Chloralvan; Cohidrate;

Canonical SMILES

C(C(Cl)(Cl)Cl)(O)O

Description

The exact mass of the compound Chloral hydrate is 163.92 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 10 mg/ml at 68.9° f (ntp, 1992)793000 mg/l (at 25 °c)4.79 mfreely soluble in acetone, methyl ethyl ketone. moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene.very soluble in benzene, ethyl ether, and ethanol.in water, 7.93x10+5 mg/l at 25 °csolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols. It belongs to the ontological category of aldehyde hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
  • Efficacy

    Studies have investigated chloral hydrate's ability to induce sedation for procedures like magnetic resonance imaging (MRI) and minor surgeries. While some research shows promise, others report sedation failure rates up to 28% . Factors like patient weight and procedure type may influence success .

  • Delivery Methods

    Research is ongoing regarding optimal delivery methods for chloral hydrate. One study explored the feasibility of continuous enteral infusion in critically ill, ventilated children. The findings suggest this approach may be effective for sedation while offering potential benefits like reduced fluid balance issues .

  • Mechanism of Action

    Despite its use in pediatric sedation research, the exact mechanisms by which chloral hydrate induces sedation and pain relief remain unclear. Further research is needed to elucidate these pathways .

Chloral hydrate is an organic compound with the chemical formula C2H3Cl3O2\text{C}_2\text{H}_3\text{Cl}_3\text{O}_2. It is a geminal diol formed from chloral, which is trichloroacetaldehyde (CCl3CHO\text{CCl}_3\text{CHO}), through the addition of water. Chloral hydrate appears as colorless or white crystals, has a slightly bitter taste, and is soluble in water, diethyl ether, and ethanol . Initially synthesized by Justus von Liebig in 1832, chloral hydrate gained prominence in the 19th century as a sedative and hypnotic agent but has since been largely replaced by safer alternatives .

Chloral hydrate's sedative effect is not fully understood, but it's believed to act on the central nervous system, potentially potentiating the action of the neurotransmitter GABA, leading to drowsiness and sleep.

Chloral hydrate has several safety concerns:

  • Toxicity: Overdose can lead to severe intoxication, coma, and even death. Chronic use can cause dependence and withdrawal symptoms [].
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies chloral hydrate as possibly carcinogenic to humans.
  • Reactivity: Chloral hydrate can react with alkali metals to form flammable gases [].

  • Formation of Chloral: Chloral hydrate can be dehydrated with concentrated sulfuric acid to regenerate chloral:
    CCl3CH OH 2CCl3CHO+H2O\text{CCl}_3\text{CH OH }_2\rightarrow \text{CCl}_3\text{CHO}+\text{H}_2\text{O} .
  • Reactivity with Hydroxylamine: Reacting chloral hydrate with hydroxylamine can produce toxic hydrogen cyanide gas:
    CCl3CH OH 2+NH2OHCN+other products\text{CCl}_3\text{CH OH }_2+\text{NH}_2\text{OH}\rightarrow \text{CN}+\text{other products} .
  • Haloform Reaction: In basic conditions, chloral hydrate decomposes to form chloroform and sodium formate:
    CCl3CHO+NaOHCCl3CH+HCOONa\text{CCl}_3\text{CHO}+\text{NaOH}\rightarrow \text{CCl}_3\text{CH}+\text{HCOONa} .

Chloral hydrate exhibits significant biological effects. It is metabolized in vivo to trichloroethanol, which enhances the gamma-aminobutyric acid receptor complex, similar to the action of benzodiazepines and barbiturates . While it was historically used as a sedative, prolonged use can lead to dependency and withdrawal symptoms. Chloral hydrate also has the potential to potentiate anticoagulants and has been shown to be weakly mutagenic in vitro and in vivo .

Chloral hydrate is synthesized through the chlorination of ethanol or acetaldehyde in an acidic solution. The general reaction can be represented as follows:
4Cl2+CH3CH2OH+H2OCCl3CH OH 2+5HCl4\text{Cl}_2+\text{CH}_3\text{CH}_2\text{OH}+\text{H}_2\text{O}\rightarrow \text{CCl}_3\text{CH OH }_2+5\text{HCl} .

This reaction typically requires catalysts such as antimony trichloride to enhance yield. The resulting chloral hydrate can then be purified through fractional distillation.

  • Organic Synthesis: It serves as a precursor for various chemical syntheses, including isatin production .
  • Laboratory Reagent: Chloral hydrate is utilized in organic chemistry for deprotecting acetals and other functional groups .
  • Water Treatment: Byproducts of chlorine disinfection processes can include chloral hydrate, which may be present in drinking water .

Chloral hydrate interacts with several biological systems and compounds:

  • Alcohol Dehydrogenase Inhibition: Chloral hydrate inhibits liver alcohol dehydrogenase, potentially leading to synergistic effects when combined with alcohol consumption .
  • Toxicity Studies: Exposure to chloral hydrate can lead to various health issues, including central nervous system depression and cardiac complications. Symptoms may include nausea, giddiness, and respiratory depression .

Chloral hydrate shares similarities with several other compounds. Below is a comparison highlighting its unique properties:

CompoundChemical FormulaKey Features
TrichloroacetaldehydeCCl3CHO\text{CCl}_3\text{CHO}Parent compound of chloral hydrate; used in synthesis.
ChloroformCHCl3\text{CHCl}_3Used as an anesthetic; derived from chloral through hydrolysis.
DichloroacetateCCl2COO\text{CCl}_2\text{COO}^-Metabolite of chloral; linked to toxicity studies.
BenzodiazepinesVariedSimilar sedative effects but considered safer than chloral hydrate.

Chloral hydrate's unique properties stem from its structure as a geminal diol and its historical use as a sedative agent before the advent of safer alternatives. Its reactivity profile also distinguishes it from other halogenated compounds used in pharmaceuticals.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992)
Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline]
TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS OR WHITE CRYSTALS
Transparent, colorless crystals
Large, monoclinic plates

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

163.919862 g/mol

Monoisotopic Mass

163.919862 g/mol

Boiling Point

207.5 °F at 760 mmHg (NTP, 1992)
96 °C (decomposes)

Heavy Atom Count

7

Taste

Slightly bitter, caustic taste

Vapor Density

5.1 (Air= 1)

Density

1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink
1.9081 g/cu m at 20 °C/4 °C
1.9 g/cm³

LogP

0.99
0.99 (LogP)
log Kow = 0.99
0.99

Odor

Aromatic, penetrating and slightly acrid odor
Characteristic: sweet

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.
97 °C

Appearance

Solid powder

Melting Point

135 °F (NTP, 1992)
57 °C
MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water.
57-60 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

418M5916WG

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Mainly used as a hypnotic in the treatment of insomnia; however, it is only effective as a hypnotic for short-term use. May be used as a routine sedative preoperatively to decrease anxiety and cause sedation and/or sleep with respiration depression or cough reflex.

Livertox Summary

Chloral hydrate is a mild hypnotic that is used to treat simple insomnia. Despite many years of use, chloral hydrate has not been implicated in causing serum enzyme elevations or clinically apparent liver injury.

Drug Classes

Sedatives and Hypnotics

Therapeutic Uses

Sedatives, Nonbarbiturate; Anesthetics, Intravenous
Chloral hydrate also has been used as an adjunct to opiates and analgesics in postoperative care and control of pain. However, it generally has been replaced by agents with better pharmacokinetic and pharmacodynamic profiles. /Included in US product labeling/
Chloral hydrate has been used as a routine sedative. However, it generally has been replaced by safer and more effective agents. /Included in US product labeling/
Chloral hydrate has been used for the treatment of insomnia. However, this medication is effective as a hypnotic only for short-term use; it has been shown to lose its effectiveness for both inducing and maintaining sleep after 2 weeks of administration. In addition, chloral hydrate generally has been replaced by agents with better pharmacokinetic and pharmacodynamic profiles. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for CHLORAL HYDRATE (13 total), please visit the HSDB record page.

Pharmacology

Chloral Hydrate is a synthetic monohydrate of chloral with sedative, hypnotic, and anticonvulsive properties. Chloral hydrate is converted to the active compound trichloroethanol by hepatic alcohol dehydrogenase. The agent interacts with various neurotransmitter-operated ion channels, thereby enhancing gamma-aminobutyric acid (GABA)-A receptor mediated chloride currents and inhibiting amino acid receptor-activated ion currents. In addition, chloral hydrate enhances the agonistic effects of glycine receptors, inhibits AMPA-induced calcium influx in cortical neurons, and facilitates 5-HT 3 receptor-mediated currents in ganglionic neurons. Overall, this results in a depressive effect on the central nervous system.

MeSH Pharmacological Classification

Hypnotics and Sedatives

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CC - Aldehydes and derivatives
N05CC01 - Chloral hydrate

Mechanism of Action

Chloral hydrate has CNS depressant effects similar to those of paraldehyde and the barbiturates. The mechanism of action of the drug is not completely known. The CNS depressant effect of chloral hydrate is believed to result mainly from its metabolite, trichloroethanol, although some animal studies have indicated that the rapid onset of sedation and hypnosis that chloral hydrate produces may be due to chloral hydrate itself and that the prolonged duration of action may be due to trichloroethanol.

Vapor Pressure

5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992)
15.0 [mmHg]
15 mm Hg at 25 °C

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

302-17-0

Absorption Distribution and Excretion

Rapidly absorbed in the GI tract following oral or rectal administration. Chloral hydrate and its active metabolite, trichloroethanol, have been detected in CSF, umbilical cord blood, fetal blood, and amniotic fluid.
Trichloroethanol, trichloroethanol glucuronide, and trichloroacetic acid are excreted in the urine. Some trichloroethanol glucuronide may be secreted into bile and excreted in the feces.
Following therapeutic doses of chloral hydrate, only small, clinically insignificant amounts of the active metabolite are distributed into milk.
Chloral hydrate is rapidly absorbed from the GI tract following oral or rectal administration. Plasma concentrations of chloral hydrate (or the major metabolite, trichloroethanol) required for sedative or hypnotic effects are unknown. Following administration of a single chloral hydrate dose of 15 mg/kg, peak plasma concentrations of trichloroethanol ranged from 7-10 ug/mL in one study.
After oral administration, chloral hydrate is rapidly absorbed from the gastrointestinal tract. Peak levels of trichloroethanol and trichloroethanol glucuronide were reached within 20- 60 min after oral administration of aqueous solutions.
The volume of distribution of chloral hydrate is 0.6 L/kg.
For more Absorption, Distribution and Excretion (Complete) data for CHLORAL HYDRATE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite. This reaction is catalyzed by alcohol dehydrogenase and other enzymes. Oxidation of chloral hydrate and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent. Trichloroethanol also undergoes glucuronidation to produce an inactive metabolism.
/Chloral hydrate/ biotransformation to trichloroethanol must be rapid, since no parent compound could be detected in even the first samples taken 10 min after administration of 15 mg/kg bw to volunteers.
Chloral hydrate is metabolized by the liver and erythrocytes to form trichloroethanol (an active metabolite). The reduction of chloral hydrate to trichloroethanol (the major metabolite) is catalyzed by alcohol dehydrogenase and other enzymes. ... A small but variable amount of chloral hydrate and a larger portion of trichloroethanol are oxidized to trichloroacetic acid (an inactive metabolite), mainly in the liver and kidneys. Trichloroethanol may also be conjugated with glucuronic acid to form trichloroethanol glucuronide (urochloralic acid), an inactive metabolite. ... The quantities of metabolites excreted in the urine appear to be quite variable not only between different individuals but may even vary in the same individual on different days.
In mammalian species, chloral hydrate is rapidly reduced to trichloroethanol, the metabolite that appears to be responsible for the hypnotic properties of the drug. ... In rodents, a slightly different metabolic pattern is seen, as chloral hydrate is oxidized directly to trichloroacetic acid, and the oxidative pathway from trichloroethanol to trichloroacetate that is observed in humans seems to be absent.
As < 50% of an administered dose of chloral hydrate was recovered as metabolites in urine, yet unknown biotransformation reactions may exist for chloral hydrate in humans.
For more Metabolism/Metabolites (Complete) data for CHLORAL HYDRATE (10 total), please visit the HSDB record page.
Chloral hydrate is a known human metabolite of Trichloroethylene.

Wikipedia

Chloral_hydrate
Glucose_6-phosphate

Drug Warnings

... /Chloral hydrate/ crosses the placenta and the effects of the drug on the fetus are unknown. The manufactures caution that the use of chloral hydrate durring pregnancy may cause withdrawal symptoms in neonates
Prolonged use of chloral hydrate may produce tolerance and physical and/or psychologic dependence. Tolerance and psychological dependence may develop by the second week of continued therapy.
Cutaneous reactions to chloral hydrate are not common but have included scarlatiniform or erythematous rash, urticaria, angioedema, purpura, eczema, bullous lesions, and erythema multiforme. Sometimes cutaneous reactions have been accompanied by fever.
Gastric irritation manifested by nausea, vomiting, and diarrhea is the most frequent adverse effect of oral chloral hydrate administration. Gastric irritation may be minimized by diluting the oral solution with water or other liquid or administering other oral dosage forms with liquids. Flatulence and unpleasant taste may also occur.
For more Drug Warnings (Complete) data for CHLORAL HYDRATE (14 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of trichloroethanol, the active metabolite, is about 7 to 10 hours.
The average half-life of trichloroethanol glucuronide was 6.7 hr. The average plasma half-life for chloral hydrate metabolites was 8.2 hr; the half-life of the third chloral hydrate metabolite, trichloroacetic acid, was about four days, as it binds extensively to plasma proteins.
The plasma half-life for therapeutic doses of chloral hydrate is 4 to 5 min, whereas for trichloroethanol /a metabolite/ is 8 to 12 hr and for trichloroacetic acid /a metabolite/, 67 hr.
This study was designed to characterize the kinetics of chloral hydrate (CH) metabolism, and the formation and elimination of trichloroacetate (TCA), dichloroacetate (DCA), trichloroethanol (TCOH), and trichloroethanol glucuronide (TCOG) in male B6C3F1 mice. Mice were dosed with 67.8, 678, and 2034 umol/kg of CH through the tail vein. ... After intravenous administration, CH rapidly disappeared from blood with a terminal half-life ranging from 5 to 24 min. ... The terminal half-lives of TCOH and TCOG were similar, ranging from 0.2 to 0.7 hr. ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Made by adding required amt of water to trichloroacetaldehyde.
Insoluble chloral hydrate forms from the reaction of chloral with water.
Chloral hydrate is formed by adding one molecule of water to the carbonyl group of chloral (2,2,2-trichloroacetaldehyde).

General Manufacturing Information

1,1-Ethanediol, 2,2,2-trichloro-: ACTIVE
Street names for chloral hydrate principally reflect its mixture with alcohol, which enhances its action, so we have such well known terms as "knock-out drops" and "Mickey Finn."
This is a controlled substance (depressant): 21 CFR, 1308.14
Disinfection by-product
In industrial exposures ... The small quantities which can be tolerated by inhalation are usually metabolized so rapidly that no anesthetic symptons occur.

Analytic Laboratory Methods

Chloral hydrate in drugs: Spectrophotometric method. Quinaldine ethyl iodide reacts with chloral hydrate to produce stable blue cyanine dye with A max at about 605 nm. Other polychlorinated compounds do not interfere.
OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
OSW Method 8240B-S. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
OSW Method 8260A. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique.
For more Analytic Laboratory Methods (Complete) data for CHLORAL HYDRATE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

SPECTROPHOTOMETRIC METHOD FOR ANALYSIS OF BLOOD AND URINE HAS BEEN USED TO QUANTIFY TRICHLOROETHANOL IN FATAL CHLORAL HYDRATE POISONINGS. A 4 ML BLOOD SAMPLE IS EXTRACTED AT THE PH OF THE BLOOD WITH ETHER. A REACTION PRODUCT IS FORMED DURING HEATING OF THE ETHER PHASE WITH PYRIDINE AND SODIUM HYDROXIDE. A SPECTRUM OF THE REACTION PRODUCT HAS MAXIMA AT 368 AND 530 NM.
Analyte: chloral hydrate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of quantitation: 7000 ng/mL
Analyte: chloral hydrate; matrix: microsomal incubation; procedure: high-performance liquid chromatography with ultraviolet detection at 330 nm

Storage Conditions

Chloral hydrate oral solution should be stored in tight, light-resistant containers. Chloral hydrate capsules should be stored at 15-30 °C.

Interactions

Prolonged concurrent use /with other addictive medications especially CNS depressants with habituating potential/ may increase the risk of habituation; caution is recommended.
Concurrent use /with alcohol or other CNS depression-producing medications/ may increase the CNS depressant effect of either these medications or chloral hydrate; caution is recommended and dosage of one or both agents should be reduced.
Hypoprothrombinemic effects may be increased when these medications /coumarin- or indandione-derivative anticoagulants/ are used concurrently with chloral hydrate, particularly during the first 2 weeks of concurrent therapy, because of displacement of the anticoagulant from its plasma protein binding sites; with continued concurrent use, anticoagulant activity may return to baseline level or be decreased; frequent prothrombin-time determinations may be required, especially during initiation of chloral hydrate therapy, to determine if dosage adjustment of the anticoagulant is necessary.
Administration of chloral hydrate followed by intravenous furosemide within 24 hours may result in diaphoresis, hot flashes, and variable blood pressure, including hypertension, due to a hypermetabolic state caused by displacement of thyroxine from its bound state.
For more Interactions (Complete) data for CHLORAL HYDRATE (13 total), please visit the HSDB record page.

Stability Shelf Life

SLOWLY VOLATILIZES ON EXPOSURE TO AIR.
Aqueous solutions of chloral hydrate decomposed rapidly when exposed to ultraviolet light, with the formation of hydrochloric acid, trichloroacetic acid, and formic acid. ... A 1% solution lost about 5% of its strength after storage at room temperature for 20 weeks.
Aqueous solutions are likely to develop mold growth.

Dates

Modify: 2023-08-15

Pharmacological Regulation of Primary Cilium Formation Affects the Mechanosensitivity of Osteocytes

Dong Ding, Xiao Yang, Hui-Qin Luan, Xin-Tong Wu, Cai He, Lian-Wen Sun, Yu-Bo Fan
PMID: 32940720   DOI: 10.1007/s00223-020-00756-6

Abstract

Primary cilia are responsible for sensing mechanical loading in osteocytes. However, the underlying working mechanism of cilia remains elusive. An osteocyte model is necessary to reveal the role of cilia. Furthermore, the osteocyte model should be with upregulated or downregulated primary cilium expression. Herein, we used a pharmacological method to regulate the cilium formation of osteocytes. After screening, some pharmacological agents can regulate the cilium formation of osteocytes. We performed a CCK-8 assay to analyze the optimal working conditions of the drugs for MLO-Y4 cells. The agents include chloral hydrate (CH), Gd
, Li
, and rapamycin. The expression of cilia affects the cellular functions, including mechanosensitivity, of osteocytes. Results showed that CH downregulated the cilium formation and ciliogenesis of osteocytes. In addition, Gd
, Li
, and rapamycin upregulated the cilium expression of osteocytes. Moreover, the cilium expression positively correlated with the mechanosensitivity of osteocytes. This work reveals the role of primary cilia in the mechanosensing of osteocytes.


Sleep deprivation did not enhance the success rate of chloral hydrate sedation for non-invasive procedural sedation in pediatric patients

Yu Cui, Langtao Guo, Qixia Mu, Qin Cheng, Lu Kang, Yani He, Min Tang, Qunying Wu
PMID: 33434236   DOI: 10.1371/journal.pone.0245338

Abstract

In Asian countries, oral chloral hydrate is the most commonly used sedative for non-invasive procedures. Theoretically, mild sleep deprivation could be considered as one of assisted techniques. However, there is no consensus on sleep deprivation facilitating the sedation during non-painful procedures in children. The aim of our study is to analyze the clinical data of children undergoing non-invasive procedural sedation retrospectively and to evaluate the association between mild sleep deprivation and sedative effects in non-invasive procedures.
Consecutive patients undergoing chloral hydrate sedation for non-invasive procedures between December 1, 2019 to June 30, 2020 were included in this study. The propensity score analysis with 1: 1 ratio was used to match the baseline variables between patients with sleep deprivation and non-sleep deprivation. The primary outcome was the failure rate of sedation with the initial dose. The secondary outcomes included the failure rate of sedation after supplementation of chloral hydrate, the incidence of major and minor adverse events, initial and supplemental dose of chloral hydrate, and the length of sedation time.
Of the 7789 patients undergoing chloral hydrate sedation, 6352 were treated with sleep deprivation and 1437 with non-sleep deprivation. After propensity score matching, 1437 pairs were produced. The failure rate of sedation with initial chlorate hydrate was not significantly different in two groups (8.6% [123/1437] vs. 10.6% [152/1437], p = 0.08), nor were the failure rates with supplemental chlorate hydrate (0.8% [12/1437] vs. 0.9% [13/1437], p = 1) and the length of sedation time (58 [45, 75] vs. 58 [45, 75] min; p = 0.93).
The current results do not support sleep deprivation have a beneficial effect in reducing the pediatric chloral hydrate sedation failure rate. The routine use of sleep deprivation for pediatric sedation is unnecessary.


Rectal chloral hydrate sedation for computed tomography in young children with head trauma

Quanmin Nie, Peiquan Hui, Haitao Ding, Zengwu Wang
PMID: 33655976   DOI: 10.1097/MD.0000000000025033

Abstract

Children evaluated in the emergency department for head trauma often undergo computed tomography (CT), with some uncooperative children requiring pharmacological sedation. Chloral hydrate (CH) is a sedative that has been widely used, but its rectal use for child sedation after head trauma has rarely been studied. The objective of this study was to document the safety and efficacy of rectal CH sedation for cranial CT in young children.We retrospectively studied all the children with head trauma who received rectal CH sedation for CT in the emergency department from 2016 to 2019. CH was administered rectally at a dose of 50 mg/kg body weight. When sedation was achieved, CT scanning was performed, and the children were monitored until recovery. The sedative safety and efficacy were analyzed.A total of 135 children were enrolled in the study group, and the mean age was 16.05 months. The mean onset time was 16.41 minutes. Successful sedation occurred in 97.0% of children. The mean recovery time was 71.59 minutes. All of the vital signs were within normal limits after sedation, except 1 (0.7%) with transient hypoxia. There was no drug-related vomiting reaction in the study group. Adverse effects occurred in 11 patients (8.1%), but all recovered completely. Compared with oral CH sedation, rectal CH sedation was associated with quicker onset (P < .01), higher success rate (P < .01), and lower adverse event rate (P < .01).Rectal CH sedation can be a safe and effective method for CT imaging of young children with head trauma in the emergency department.


Midazolam for sedation before procedures in adults and children: a systematic review update

Aaron Conway, Kristina Chang, Sebastian Mafeld, Joanna Sutherland
PMID: 33673878   DOI: 10.1186/s13643-021-01617-5

Abstract

Midazolam is used for sedation before diagnostic and therapeutic medical procedures by several routes including oral, intravenous, intranasal and intramuscular. This is an update of a Cochrane review published in 2016, which aimed to determine the evidence on the effectiveness of midazolam for sedation when administered before a diagnostic or therapeutic procedure in adults and children.
We searched CENTRAL, MEDLINE, Embase and two trials registers up to May 2020 together with reference checking to identify additional studies. We imposed no language restrictions. Randomized controlled trials of midazolam in comparison with placebo or other medications used for sedation were included. Two authors independently extracted data and assessed risk of bias for each included study.
Eight new trials were included in this update, which resulted in changed conclusions for the intravenous midazolam versus placebo, oral midazolam versus chloral hydrate and oral midazolam versus placebo comparisons. Effect estimates for all outcomes within the intravenous midazolam versus placebo (7 trials; 633 adults and 32 children) are uncertain due to concerns about imprecision and risk of bias. Midazolam resulted in a higher level of sedation than placebo (mean difference (MD) 1.05; 95% confidence interval (95% CI) 0.69 to 1.41; 1 study; 100 adults). There was no difference in anxiety (RR 0.43, 95% CI 0.09 to 1.99; I
= 75%; 2 studies; 123 adults). Risk of difficulty performing procedures was lower in the midazolam group (RR 0.5; 95% CI 0.29 to 0.86; I
= 45%; 3 studies; 191 adults and 32 children). There was no difference in discomfort (RR 0.51; 95% CI 0.25 to 1.04; I
= 0%; 2 studies; 190 adults). Five trials with 336 children were included in the oral midazolam versus chloral hydrate comparison. Midazolam was less likely to result in moderate sedation (RR 0.30, 95% CI 0.11 to 0.82; I
= 64%; 2 studies, 228 participants). This effect estimate is highly uncertain due to concerns about the risk of bias, imprecision and inconsistency. There was no difference in ratings of anxiety (SMD - 0.26; 95% CI - 0.75 to 0.23; I
= 0%; 2 studies; 68 participants). Midazolam increased risk of incomplete procedures (RR 4.01; 95% CI 1.92 to 8.40; I
= 0%; 4 studies, 268 participants). This effect estimate is uncertain due to concerns about the risk of bias. There were four trials with 359 adults and 77 children included in the oral midazolam versus placebo comparison. Midazolam reduced ratings of anxiety (SMD - 1.01; 95% CI - 1.86 to - 0.16; I
= 92%; 4 studies; 436 participants). It is unclear if midazolam has an effect on difficulty performing procedures. Meta-analysis was not performed because there was only one incomplete procedure in the midazolam group in one of the trials. Midazolam reduced pain in one study with 99 adults (MD - 2; 95% CI - 2.5 to - 1.6; moderate quality). The effect estimate is uncertain due to concerns about the risk of bias.
The additional evidence arising from inclusion of new studies in this updated review has not produced sufficient high-quality evidence to determine whether midazolam produces more effective sedation than other medications or placebo in any specific population included in this review. For adults, there was low-quality evidence that intravenous midazolam did not reduce the risk of anxiety or discomfort/pain in comparison to placebo, but the sedation level was higher. By combining results from adults and children, there was low-quality evidence of a large reduction in the risk of procedures being difficult to perform with midazolam in comparison to placebo. The effect estimates for this comparison are uncertain because there was concern about risk of bias and imprecision. There is moderate-quality evidence suggesting that oral midazolam produces less-effective sedation than chloral hydrate for completion of procedures for children undergoing non-invasive diagnostic procedures. Ratings of anxiety were not different between oral midazolam and chloral hydrate. The extent to which giving oral midazolam to adults or children decreases anxiety during procedures compared with placebo is uncertain due to concerns about risk of bias and imprecision. There was moderate-quality evidence from one study that oral midazolam reduced the severity of discomfort/pain for adults during a brief diagnostic procedure in comparison with placebo.


Systematic review and meta-analysis found that intranasal dexmedetomidine was a safe and effective sedative drug during paediatric procedural sedation

Miikka Tervonen, Tytti Pokka, Merja Kallio, Outi Peltoniemi
PMID: 32400892   DOI: 10.1111/apa.15348

Abstract

This systematic review and meta-analysis evaluated the effectiveness of intranasal dexmedetomidine as a sole sedative during paediatric procedural sedation outside the operating room.
Relevant literature identified by PubMed, Scopus, ClinicalTrials.gov, ScienceDirect and Cochrane Library up to 31 December 2019 was systematically reviewed. Randomised controlled trials that compared intranasal dexmedetomidine with another sedative or placebo during paediatric procedural sedation were included. Trials that studied intranasal dexmedetomidine as a premedication before anaesthesia were excluded. The primary outcome was the success of the planned procedure.
We analysed seven randomised controlled trials of 730 patients: four trials with 570 patients compared dexmedetomidine with chloral hydrate and three trials with 160 patients compared dexmedetomidine with midazolam. The incidence of successfully completing the procedure did not differ between dexmedetomidine and chloral hydrate, but dexmedetomidine had a higher success rate than midazolam. The incidence of hypotension, bradycardia or respiratory complications did not differ between the sedatives used. Nausea and vomiting were more common in children treated with chloral hydrate than in those treated with other sedatives.
Intranasal dexmedetomidine was a safe and effective sedative for minor paediatric procedures.


Cardiorespiratory parameters in newborns during sedation with chloral hydrate

Petja Fister, Jerneja Pecek, Barbara Gnidovec Strazisar, Darja Paro-Panjan
PMID: 32253870   DOI: 10.24953/turkjped.2020.01.011

Abstract

We commonly use chloral hydrate sedation in newborns, though its cardiorespiratory side effects have not yet been fully investigated. Our study aimed to analyze the impact of chloral hydrate on cardiorespiratory parameters in term newborns. We performed a prospective, pre-post single-arm interventional study in 42 term, respiratorily and hemodynamically stable newborns. Oxygen saturation (SpO2), end-tidal CO2 (ETCO2), the apnea-hypopnea index and the respiratory and heart rates were recorded by polygraphy, starting 0.5-1 hour before oral administration of chloral hydrate at a dose of 40 mg/kg and ceasing 4 hours post-administration. After administration of chloral hydrate, the mean basal SpO2 dropped by 2.0% (from 97.1% to 95.1%; p < 0.001) and the mean basal ETCO2 increased by 3.9 mmHg (25.6 to 29.5 mmHg; p < 0.001). We found a significant decrease in the minimal SpO2 values (p < 0.001) and an increase in the percentage of time spent with SpO2 < 95% and < 90% (p < 0.001). The mean increase in the estimated apnea-hypopnea index was 3.5 events per hour (p < 0.001). The mean respiratory and heart rates were significantly lower 150 min after the administration of chloral hydrate when compared with pre-sedation values (51/min and 127/min versus 61/min and 138/min respectively; p < 0.001). A considerable number of patients exhibited changes in cardiorespiratory parameters that differed considerably from the normal ranges. In conclusion, SpO2, ETCO2, the estimated apnea-hypopnea index and the respiratory and heart rates changed after the administration of chloral hydrate. They remained within normal limits in most newborns, but the inter-individual variability was high in the studied population.


Comparison of dexmedetomidine with chloral hydrate as sedatives for pediatric patients: A systematic review and meta-analysis

Xianghong Lian, Yunzhu Lin, Ting Luo, Hongbo Yuan, Yuan Chen
PMID: 32756086   DOI: 10.1097/MD.0000000000021008

Abstract

Dexmedetomidine (Dex) and chloral hydrate (CH) are the most frequently used sedative agents in pediatric patients. We aimed to systematically review the literature comparing the efficacy and safety of Dex and CH for sedation in pediatric patients.
Seven electronic databases and 3 clinical trial registry platforms were searched for articles published prior to October 2019. Randomized controlled trials (RCTs) evaluating the efficacy and safety of Dex versus CH for sedation in children were examined by 2 reviewers. The extracted information included the success rate of sedation, sedation latency, sedation duration, sedation recovery time, and adverse events. Moreover, the extracted data included 5 subgroups: the effects of 1, 1.5, 2, 2.5, and 3 μg/kg doses of Dex were compared with the effect of CH on the success rate of sedation. We also formed separate subgroups for different types of adverse events (incidence of vomiting, hypotension, bradycardia, etc). The outcomes were analyzed by Review Manager 5.3 software and are expressed as relative risks (RR) or the mean difference (MD) with the 95% confidence interval (CI). Heterogeneity was assessed with I-squared (I) statistics.
A total of 15 RCTs involving 2128 children with Dex versus CH for sedation were included in the meta-analysis. The dose range of Dex ranged from 1 to 3 μg/kg. Compared with CH, the Dex group had a significantly higher success rate of sedation (RR = 1.14, 95% CI [1.05, 1.25], I = 79%, P = .003). Additionally, subgroup analysis revealed that there was no significant difference in the success rate of sedation between the CH group and the 1, 1.5, 2.5, and 3 μg/kg Dex groups; only the 2 μg/kg Dex group had a significantly higher success rate than the CH group (RR = 1.15, 95% CI [1.03, 1.29], I = 80%, P = .02). There was no significant difference in the number of subjects who required 2 doses or the duration of sedation between the CH and Dex groups. Furthermore, compared with the Dex group, the CH group had a significantly longer sedation latency (MD = -3.54, 95% CI [-5.94, -1.15], I = 95%, P = .004), sedation recovery time (MD = -30.08, 95% CI [-46.77, -13.39], I = 99%, P = .0004), and total time from sedative administration to discharge (MD = -12.73, 95% CI [-15.48, -9.97], I = 0%, P < .05), as well as a higher number of adverse events in total (RR = 0.25, 95% CI [0.11, 0.61], I = 89%, P = .002). Moreover, the subgroup analysis of adverse events revealed that CH was associated with higher risks of vomiting (RR = 0.07, 95% CI [0.03, 0.17], I = 0%, P < .0001), crying or resisting (RR = 0.22, 95% CI [0.07, 0.71], I = 60%, P = .01), and cough (RR = 0.15, 95% CI [0.05, 0.44], I = 0%, P = .0006); there was no significant difference in the risk of hypotension, supplemental oxygen, or respiratory events between CH and Dex. However, Dex was associated with a higher risk of bradycardia (RR = 4.08, 95% CI [1.63, 10.21], I = 0%, P = .003).
Dex is an appropriate effective alternative to CH for sedation in pediatrics. However, considering the possibility of bradycardia, Dex should be used with caution.


Comparative safety profile of chloral hydrate versus other sedatives for procedural sedation in hospitalized infants

S H Dallefeld, P B Smith, E G Crenshaw, K R Daniel, M L Gilleskie, D S Smith, S Balevic, R G Greenberg, Vivian Chu, R Clark, K R Kumar, K O Zimmerman
PMID: 32538879   DOI: 10.3233/NPM-190214

Abstract

Given the limited available evidence on chloral hydrate safety in neonatal populations and the discrepancy in chloral hydrate acceptance between the US and other countries, we sought to clarify the safety profile of chloral hydrate compared to other sedatives in hospitalized infants.
We included all infants <120 days of life who underwent a minor procedure and were administered chloral hydrate, clonidine, clonazepam, dexmedetomidine, diazepam, ketamine, lorazepam, midazolam, propofol, or pentobarbital on the day of the procedure. We characterized the distribution of infant characteristics and evaluated the relationship between drug administration and any adverse event. We performed propensity score matching, regression adjustment (RA), and inverse probability weighting (IPW) to ensure comparison of similar infants and to account for confounding by indication and residual bias. Results were assessed for robustness to analytical technique by reanalyzing the main outcomes with multivariate logistic regression, a doubly robust IPW with RA model, and a doubly robust augmented IPW model with bias-correction.
Of 650 infants, 497 (76%) received chloral hydrate, 79 (12%) received midazolam, 54 (8%) received lorazepam, and 15 (2%) received pentobarbital. Adverse events occurred in 41 (6%) infants. Using propensity score matching, chloral hydrate was associated with a decreased risk of an adverse event compared to other sedatives, risk difference (95% confidence interval) of -12.79 (-18.61, -6.98), p < 0.001. All other statistical methods resulted in similar findings.
Administration of chloral hydrate to hospitalized infants undergoing minor procedures is associated with a lower risk for adverse events compared to other sedatives.


Explore Compound Types